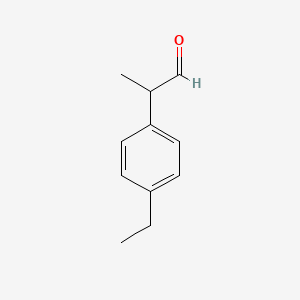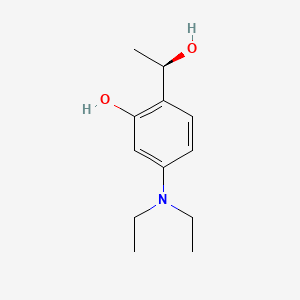
rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans: is a synthetic compound that belongs to the class of oxan-amine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans typically involves the following steps:
Formation of the Oxan Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxan ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods would typically involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitriles.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or reduce the oxan ring to a simpler structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, the compound may be investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: The compound could be explored for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds:
2-(3-chlorophenyl)oxan-4-aminehydrochloride: A similar compound without the racemic mixture.
2-(4-chlorophenyl)oxan-4-aminehydrochloride: A compound with a different position of the chlorine atom on the phenyl ring.
Uniqueness: The unique aspect of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans lies in its specific stereochemistry and the position of the chlorine atom, which can influence its biological activity and reactivity.
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
(2R,4R)-2-(3-chlorophenyl)oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11;/h1-3,6,10-11H,4-5,7,13H2;1H/t10-,11-;/m1./s1 |
InChI Key |
YIHZPNGRRPVSHB-NDXYWBNTSA-N |
Isomeric SMILES |
C1CO[C@H](C[C@@H]1N)C2=CC(=CC=C2)Cl.Cl |
Canonical SMILES |
C1COC(CC1N)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








